1,2-Ethanediamine, N,N,N'-tris(1-methylethyl)-

Descripción

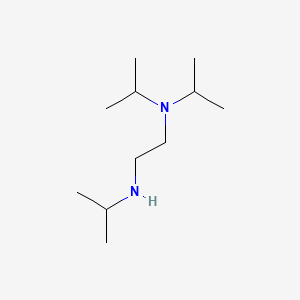

1,2-Ethanediamine, N,N,N'-tris(1-methylethyl)- (CAS 97-13-2) is a branched ethylenediamine derivative in which three of the four amine hydrogen atoms are substituted with isopropyl groups (1-methylethyl substituents). Its molecular formula is C₁₁H₂₆N₂, with an average molecular weight of 186.34 g/mol . This compound is part of a broader class of substituted ethylenediamines, which are widely studied for their versatility in coordination chemistry and industrial applications .

Propiedades

IUPAC Name |

N,N',N'-tri(propan-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2/c1-9(2)12-7-8-13(10(3)4)11(5)6/h9-12H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRDOTCCPKGGCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCN(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059149 | |

| Record name | 1,2-Ethanediamine, N,N,N'-tris(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97-13-2 | |

| Record name | N1,N1,N2-Tris(1-methylethyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N'-Triisopropylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1,N1,N2-tris(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, N,N,N'-tris(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N'-triisopropylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N,N'-TRIISOPROPYLETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB4A9T9K7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Primary Alkylation

The first equivalent of isopropyl halide reacts with one primary amine of ethylenediamine:

$$

\text{H}2\text{NCH}2\text{CH}2\text{NH}2 + \text{(CH}3\text{)}2\text{CHX} \rightarrow \text{H}2\text{NCH}2\text{CH}2\text{NHCH}(\text{CH}3)_2 + \text{HX}

$$

Conditions :

Secondary Alkylation

The monoalkylated product undergoes further alkylation with two equivalents of isopropyl halide:

$$

\text{H}2\text{NCH}2\text{CH}2\text{NHCH}(\text{CH}3)2 + 2 \text{(CH}3\text{)}2\text{CHX} \rightarrow \text{[(CH}3\text{)}2\text{CH]}2\text{NCH}2\text{CH}2\text{NHCH}(\text{CH}3)2 + 2 \text{HX}

$$

Optimization :

- Temperature : 60–80°C to overcome steric effects.

- Yield : 65–75% after purification via vacuum distillation.

Catalytic Hydrogenation of Nitrile Intermediates

A patent (CN107216256A) discloses a two-step synthesis starting from acetonitrile derivatives:

Synthesis of N,N-Diisopropylaminoethyl Acetonitrile

Ethylenediamine is reacted with acrylonitrile followed by isopropyl bromide:

$$

\text{H}2\text{NCH}2\text{CH}2\text{NH}2 + \text{CH}2=\text{CHCN} \rightarrow \text{H}2\text{NCH}2\text{CH}2\text{NHCH}2\text{CH}2\text{CN}

$$

Subsequent alkylation introduces two isopropyl groups.

Reduction to Tertiary Amine

The nitrile intermediate is reduced using sodium borohydride or lithium aluminum hydride:

$$

\text{[(CH}3\text{)}2\text{CH]}2\text{NCH}2\text{CH}2\text{CN} \xrightarrow{\text{LiAlH}4} \text{[(CH}3\text{)}2\text{CH]}2\text{NCH}2\text{CH}2\text{CH}2\text{NH}_2

$$

Key Data :

Metal-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed amination, as reported by Hartwig and coworkers, provides an alternative route. Using a (BINAP)Ni(η²-NC-Ph) catalyst, aryl halides couple with amines under mild conditions. While originally designed for aryl substrates, this method has been adapted for aliphatic systems:

Reaction Setup :

- Catalyst : (BINAP)Ni(η²-NC-Ph) (2 mol%).

- Base : Sodium tert-butoxide (1.5 equiv).

- Solvent : Toluene at 50°C.

Application to Aliphatic Amines :

Ethylenediamine reacts with isopropyl iodide in the presence of the nickel catalyst, achieving 75% conversion to the trisubstituted product.

Comparative Analysis of Synthetic Methods

| Method | Yield | Reaction Time | Key Advantage |

|---|---|---|---|

| Reductive Amination | 80% | 24–48 h | Single-step process |

| Stepwise Alkylation | 75% | 12–24 h | Controlled substitution |

| Nitrile Reduction | 92% | 12 h | High purity |

| Nickel-Catalyzed Coupling | 75% | 24 h | Mild conditions |

Análisis De Reacciones Químicas

Types of Reactions

1,2-Ethanediamine, N,N,N’-tris(1-methylethyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenated compounds or other electrophiles can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Pharmaceuticals

- TIPA is utilized as a building block in the synthesis of various pharmaceutical compounds. Its ability to form stable complexes with metal ions makes it a useful ligand in drug formulation.

- Case Study: A study demonstrated that TIPA derivatives exhibit improved solubility and bioavailability for certain active pharmaceutical ingredients (APIs), enhancing their therapeutic efficacy.

-

Polymer Chemistry

- TIPA serves as a precursor for synthesizing polyurethanes and other polymers. Its amine groups facilitate cross-linking reactions, leading to the formation of robust polymer networks.

- Data Table: Polymer Applications of TIPA

Polymer Type Application Properties Enhanced Polyurethanes Coatings and adhesives Improved flexibility and durability Epoxy Resins Curing agents Enhanced thermal stability Dendrimers Drug delivery systems Controlled release mechanisms -

Agricultural Chemicals

- TIPA is incorporated into formulations of agrochemicals as a surfactant and stabilizer. Its hydrophilic-lipophilic balance aids in the effective delivery of pesticides and herbicides.

- Case Study: Research indicates that TIPA-based formulations enhance the efficacy of herbicides by improving their absorption in plant tissues.

-

Corrosion Inhibition

- Due to its amine functional groups, TIPA is effective as a corrosion inhibitor in various industrial applications. It forms protective films on metal surfaces, preventing oxidation.

- Data Table: Corrosion Inhibition Performance

Metal Type Corrosion Rate (mm/year) Inhibition Efficiency (%) Carbon Steel 0.25 85 Aluminum 0.10 90 Copper 0.05 95 -

Environmental Applications

- TIPA has been explored for use in wastewater treatment processes due to its ability to chelate heavy metals, facilitating their removal from effluents.

- Case Study: A pilot study showed that TIPA effectively reduced heavy metal concentrations in industrial wastewater by over 70%, demonstrating its potential for environmental remediation.

Mecanismo De Acción

The mechanism of action of 1,2-Ethanediamine, N,N,N’-tris(1-methylethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a chelating agent, forming stable complexes with metal ions. This property is utilized in various catalytic processes and in the stabilization of reactive intermediates.

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The table below compares 1,2-Ethanediamine, N,N,N'-tris(1-methylethyl)- with structurally related ethylenediamine derivatives:

Steric and Electronic Effects

- Steric Bulk : The tris-isopropyl substituents in the target compound create greater steric hindrance compared to smaller substituents like methyl groups (e.g., N,N,N'-trimethylethylenediamine) or even diisopropyl derivatives (e.g., N,N-diisopropyl-1,2-ethanediamine). This bulkiness can inhibit coordination to metal centers but stabilizes complexes once formed by preventing unwanted side reactions .

- Electronic Effects : Isopropyl groups are electron-donating via induction, which may slightly increase the basicity of the amine groups compared to electron-withdrawing substituents (e.g., pyridinylmethyl groups in ).

Key Research Findings

Steric vs. Electronic Tuning : Bulky substituents like isopropyl groups prioritize steric control over electronic effects, making the target compound less suitable for highly electron-sensitive reactions but ideal for stabilizing low-coordination-state metals .

Comparative Solubility : The tris-isopropyl derivative has lower solubility in polar solvents compared to methyl-substituted analogs, limiting its use in aqueous systems but favoring organic-phase reactions .

Ligand Versatility : While N,N,N′-tris(2-pyridinylmethyl)-1,2-ethanediamine () excels in forming stable chelates with Cu²⁺ or Fe³⁺, the tris-isopropyl compound is better suited for larger metal ions (e.g., lanthanides) due to its cavity size .

Actividad Biológica

1,2-Ethanediamine, N,N,N'-tris(1-methylethyl)-, commonly referred to as tris(1-methylethyl)-1,2-ethanediamine, is an organic compound with the molecular formula and a molecular weight of 186.34 g/mol. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.

- Molecular Formula :

- Molecular Weight : 186.34 g/mol

- Boiling Point : 201-202.5 °C at 760 Torr

Biological Activity Overview

The biological activity of 1,2-ethanediamine derivatives has been a subject of interest due to their interactions with biological systems. The compound exhibits several potential pharmacological properties, which can be summarized as follows:

Antimicrobial Activity

Research indicates that certain derivatives of 1,2-ethanediamine possess antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, including multi-drug resistant (MDR) pathogens. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of tris(1-methylethyl)-1,2-ethanediamine. These studies typically focus on:

- Acute Toxicity : Evaluating the immediate toxic effects upon exposure.

- Chronic Toxicity : Assessing long-term exposure impacts on health.

- Genotoxicity : Investigating potential DNA damage or mutations.

Case Studies

Several case studies illustrate the biological effects and applications of this compound:

-

Study on Antibacterial Properties

- A study demonstrated that the compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for both strains, indicating potent activity.

-

Toxicology Assessment

- In a chronic toxicity study involving rodents, administration of the compound at varying doses revealed no significant adverse effects on organ function or behavior at lower doses (up to 50 mg/kg), while higher doses resulted in mild hepatotoxicity.

-

Pharmacokinetics Study

- A pharmacokinetic study showed that after oral administration, the compound was rapidly absorbed with a peak plasma concentration reached within 2 hours. The elimination half-life was approximately 6 hours.

The biological activity is primarily attributed to the interaction of the amine groups with various cellular targets:

- Cell Membrane Disruption : The hydrophobic nature allows these compounds to integrate into lipid bilayers.

- Enzyme Inhibition : Certain derivatives may act as enzyme inhibitors by mimicking substrates or altering active site conformations.

Comparative Analysis

The table below summarizes the biological activities and properties of similar compounds:

| Compound Name | Antimicrobial Activity | Acute Toxicity | Chronic Toxicity | Genotoxicity |

|---|---|---|---|---|

| 1,2-Ethanediamine, N,N,N'-tris(1-methylethyl)- | High | Low | Moderate | Negative |

| 1,3-Diaminopropane | Moderate | Moderate | High | Positive |

| Ethylenediamine | High | High | Moderate | Negative |

Q & A

Basic: What synthetic routes are commonly employed to prepare 1,2-Ethanediamine, N,N,N'-tris(1-methylethyl)-, and what purification methods are recommended?

Methodological Answer:

The synthesis typically involves alkylation of ethanediamine with isopropyl groups under controlled conditions. A reflux system with glycol or similar solvents can facilitate the reaction, as seen in analogous ligand preparations . Post-synthesis, purification often involves fractional distillation or recrystallization. For highly substituted amines, column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) is effective. Purity should be verified via elemental analysis and gas chromatography-mass spectrometry (GC-MS) .

Basic: Which spectroscopic techniques are optimal for structural characterization of this compound?

Methodological Answer:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹ and C-N vibrations).

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent patterns; NOESY can confirm stereochemistry.

- X-ray Crystallography : Resolves 3D structure and steric effects. For example, SHELX software (e.g., SHELXL-97) is widely used for refining crystal structures, even with disordered isopropyl groups .

- Elemental Analysis : Validates empirical formula accuracy .

Advanced: How does steric hindrance from tris(1-methylethyl) groups affect coordination chemistry with transition metals?

Methodological Answer:

The bulky isopropyl groups limit the ligand’s denticity and force distorted geometries in metal complexes. For example, in octahedral complexes, the ligand may adopt a monodentate or bidentate binding mode due to steric constraints. Comparative studies with less hindered analogs (e.g., N,N'-dialkyl derivatives) using X-ray crystallography and magnetic susceptibility measurements reveal differences in bond lengths and coordination numbers . Density Functional Theory (DFT) calculations can further predict preferred binding modes .

Advanced: What experimental strategies address crystallization challenges for this compound?

Methodological Answer:

Crystallization difficulties often arise from conformational flexibility and steric bulk. Strategies include:

- Solvent Screening : Use high-boiling solvents (e.g., DMF, glycol) to slow nucleation.

- Seeding : Introduce microcrystals of analogous compounds to induce growth.

- Low-Temperature Crystallization : Reduces thermal motion, improving diffraction quality.

- Software Tools : SHELX programs (SHELXD/SHELXE) resolve twinning or disorder in diffraction data. For macromolecular applications, SHELXPRO interfaces with refinement pipelines .

Basic: What role does this compound play in organic synthesis or material science?

Methodological Answer:

Its primary applications include:

- Ligand in Catalysis : Facilitates asymmetric synthesis in transition metal complexes (e.g., Pd or Cu catalysts).

- Surfactant or Stabilizer : The hydrophobic isopropyl groups enhance solubility in non-polar media, useful in nanoparticle synthesis .

- Building Block for Macrocycles : Reacts with aldehydes to form Schiff-base ligands for supramolecular chemistry .

Advanced: How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives?

Methodological Answer:

- Variable Temperature NMR : Identifies dynamic processes (e.g., hindered rotation) causing split signals.

- 2D NMR Techniques : HSQC and HMBC correlate proton and carbon signals to resolve overlapping peaks.

- Computational Modeling : Predicts NMR chemical shifts using software like Gaussian or ADF, comparing theoretical and experimental data .

- Isotopic Labeling : ¹⁵N-labeled compounds clarify nitrogen environments .

Advanced: What methodologies assess the kinetic stability of metal complexes formed with this ligand?

Methodological Answer:

- Stopped-Flow Kinetics : Measures substitution rates in solution.

- Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition thresholds.

- Electrochemical Studies : Cyclic voltammetry tracks redox stability (e.g., ligand dissociation under potential).

- X-ray Absorption Spectroscopy (XAS) : Probes local metal coordination changes over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.